molecular formula C11H13ClN2O3 B7807231 N-Butyl-2-chloro-5-nitrobenzamide CAS No. 68505-92-0

N-Butyl-2-chloro-5-nitrobenzamide

Cat. No. B7807231
CAS RN: 68505-92-0
M. Wt: 256.68 g/mol
InChI Key: YDKDPVDEANOMEE-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Properties and Structure:

    • The study of N-chloro-N-methoxy-4-nitrobenzamide, a compound similar to N-Butyl-2-chloro-5-nitrobenzamide, revealed the high pyramidality degree of its amide nitrogen atom in the O–N–Cl moiety. This compound selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN (Shtamburg et al., 2012).
  • Potential Therapeutic Applications:

    • A series of halo-nitrobenzamides, which include compounds structurally related to this compound, were synthesized and evaluated for their ability to inhibit the proliferation of Trypanosoma brucei brucei, suggesting potential applications in treating human African trypanosomiasis (Hwang et al., 2010).
  • Synthesis and Molecular Studies:

    • Synthesis, molecular docking, and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents were conducted. These studies help understand the structure-activity relationships of such compounds (Thakral et al., 2020).
    • Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides, structurally related to this compound, were explored. These compounds showed potential as anticonvulsant agents (Bailleux et al., 1995).
  • Pharmacokinetics and Drug Development:

    • The pharmacokinetics, mutagenicity, and bioavailability of 2-Chloro-5-nitro-N-phenylbenzamide (GW9662), a compound closely related to this compound, were assessed. This research is crucial for understanding the drug's behavior in biological systems (Kapetanovic et al., 2012).
  • Autophagy and Apoptosis in Cancer Cells:

    • A study on N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), a compound similar to this compound, demonstrated its ability to induce autophagy and apoptosis in cancer cells, highlighting its potential as a novel anticancer agent (Perdigão et al., 2017).

properties

IUPAC Name

N-butyl-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-7-8(14(16)17)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKDPVDEANOMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988160
Record name N-Butyl-2-chloro-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68505-92-0
Record name N-Butyl-2-chloro-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68505-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-chloro-5-nitrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-2-chloro-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-2-chloro-5-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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